molecular formula C14H14ClFN2O2 B12293328 tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate

Katalognummer: B12293328
Molekulargewicht: 296.72 g/mol
InChI-Schlüssel: HAUOSRFRSNUCTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate is a chemical compound with the molecular formula C14H14ClFN2O2 and a molecular weight of 296.72 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Vorbereitungsmethoden

The preparation of tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate typically involves the reaction of 2-chloro-5-fluoroquinazoline with tert-butyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate can be compared with other similar compounds, such as:

    tert-Butyl 2-Chloroquinazoline-4-acetate: Lacks the fluorine atom, which may affect its reactivity and applications.

    tert-Butyl 2-Fluoroquinazoline-4-acetate: Lacks the chlorine atom, leading to different chemical properties and uses.

    tert-Butyl 2-Chloro-5-methylquinazoline-4-acetate: The presence of a methyl group instead of a fluorine atom alters its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.

Eigenschaften

Molekularformel

C14H14ClFN2O2

Molekulargewicht

296.72 g/mol

IUPAC-Name

tert-butyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-11(19)7-10-12-8(16)5-4-6-9(12)17-13(15)18-10/h4-6H,7H2,1-3H3

InChI-Schlüssel

HAUOSRFRSNUCTL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.